

AG-270: A Comparative Meta-Analysis for Drug Development Professionals

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Compound of Interest

Compound Name: TA-270

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A comprehensive guide to the first-in-class MAT2A inhibitor, AG-270, offering a comparative analysis of its performance against other therapies, supported by experimental data from published studies.

AG-270 is an orally active, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A) with an IC₅₀ of 14 nM.^[1] It is a first-in-class drug that has undergone clinical development for the treatment of tumors with homozygous methylthioadenosine phosphorylase (MTAP) deletion.^[2] This guide provides a meta-analysis of published data on AG-270, comparing its efficacy and mechanism of action with other MAT2A inhibitors and its use in combination therapies.

Performance and Efficacy

AG-270 has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents. Preclinical and clinical studies have demonstrated its potential in targeting MTAP-deleted cancers, a genetic alteration present in approximately 15% of all human cancers.^{[3][4]}

Preclinical Efficacy

In preclinical studies, AG-270 demonstrated potent and selective anti-proliferative activity in MTAP-null cancer cell lines.^[1] In a pancreatic xenograft mouse model with MTAP-null tumors, oral administration of AG-270 at 200 mg/kg once daily for 38 days resulted in a dose-

dependent reduction in tumor S-adenosylmethionine (SAM) levels and tumor growth, and was well-tolerated.[1]

Clinical Efficacy: Phase I Trial

A first-in-human, phase I clinical trial (NCT03435250) evaluated AG-270 as a monotherapy in patients with advanced solid tumors or lymphomas with homozygous MTAP deletion.[5][6] The study enrolled 40 patients with various cancers, including bile duct, pancreatic, mesothelioma, and non-small cell lung cancer.[3][7]

Key findings from the monotherapy arm of the Phase I trial:

- Pharmacodynamics: AG-270 treatment led to maximal reductions in plasma SAM concentrations ranging from 54% to 70%.[5][6] Analysis of paired tumor biopsies also showed a decrease in symmetrically di-methylated arginine (SDMA) residues, a downstream marker of MAT2A inhibition.[8][5]
- Efficacy: In a heavily pre-treated patient population, AG-270 monotherapy showed modest signs of anti-tumor activity. Two patients achieved a partial response, and five others had radiographically confirmed stable disease for at least 16 weeks.[8][5][6] The disease control rate at 16 weeks was 17.5%.[8] One confirmed partial response was observed in a patient with a high-grade neuroendocrine carcinoma of the lung.[7]

Table 1: Summary of AG-270 Monotherapy Phase I Clinical Trial Data

Parameter	Value	Reference
Clinical Trial ID	NCT03435250	[8][5]
Number of Patients	40	[8][5]
Patient Population	Advanced malignancies with homozygous MTAP deletion	[8][5]
Maximum Tolerated Dose	200 mg once daily	[3]
Plasma SAM Reduction	54% - 70%	[8][5]
Partial Responses	2	[8][5]
Stable Disease (≥ 16 weeks)	5	[8][5]
Disease Control Rate (at 16 weeks)	17.5%	[8]

Combination Therapy

Preclinical data suggests that AG-270 has synergistic effects when combined with taxanes (paclitaxel and docetaxel) and gemcitabine. In patient-derived xenograft (PDX) models, the combination of AG-270 with docetaxel resulted in 50% complete tumor regressions in some models.[4] These promising preclinical results led to the initiation of combination arms in the Phase I trial, investigating AG-270 with docetaxel in non-small cell lung cancer and with nab-paclitaxel and gemcitabine in pancreatic cancer.[8][7]

Comparative Analysis with Other MAT2A Inhibitors

While AG-270 is a first-in-class MAT2A inhibitor to enter clinical trials, other MAT2A inhibitors are also in development.[8]

Table 2: Comparison of Selected MAT2A Inhibitors

Inhibitor	Developer	IC50	Key Characteristics	References
AG-270	Agios Pharmaceuticals	14 nM	First-in-class, oral, allosteric, reversible inhibitor.	[1]
IDE397	IDEAYA Biosciences	-	In Phase 1 clinical trials, also being tested in combination with a PRMT5 inhibitor.	[9]
PF-9366	Pfizer	420 nM	One of the first commercial MAT2A inhibitors.	[9]
SCR-7952	-	-	Reported to have higher potency and selectivity than AG-270 in preclinical models.	[9]

Safety and Tolerability

In the Phase I trial, AG-270 was generally well-tolerated at doses up to 200 mg once daily.[8] The most common treatment-related adverse events were reversible and manageable.

- Common Adverse Events (any grade): Fatigue (25%), increased blood bilirubin (15%), hyperbilirubinemia (12.5%), anemia (10%), and thrombocytopenia (10%).[8]
- Grade ≥3 Adverse Events: Reversible increases in liver function tests and thrombocytopenia were the most common Grade 3 or higher treatment-related adverse events.[7] Two of six

patients treated with 200 mg twice daily experienced Grade 3 or 4 decreases in platelet counts, and two had Grade 3 or 4 increases in liver enzymes.[3]

- Other Adverse Events: Sporadic maculopapular erythematous rashes were observed, which resolved after stopping treatment.[8]

Experimental Protocols

AG-270 Phase I Clinical Trial (NCT03435250)

- Study Design: A first-in-human, open-label, dose-escalation, and expansion study.
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose of AG-270.[8][5]
- Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of AG-270.[8][5]
- Patient Population: Patients with advanced solid tumors or lymphomas with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression confirmed by immunohistochemistry.[8][5]
- Dosing Regimen: AG-270 was administered orally once daily (QD) or twice daily (BID) in 28-day cycles, with doses ranging from 50 mg to 400 mg daily.[3][8]
- Pharmacodynamic Assessments: Plasma SAM levels were measured at baseline and at multiple time points during treatment. Paired tumor biopsies were collected at baseline and on-treatment to assess for changes in SDMA levels.[8][5]

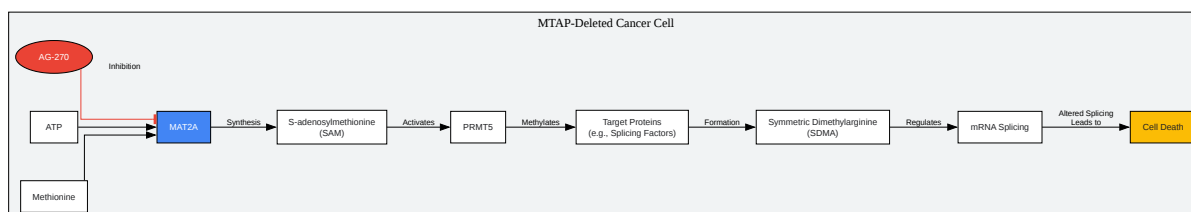
Preclinical Xenograft Study

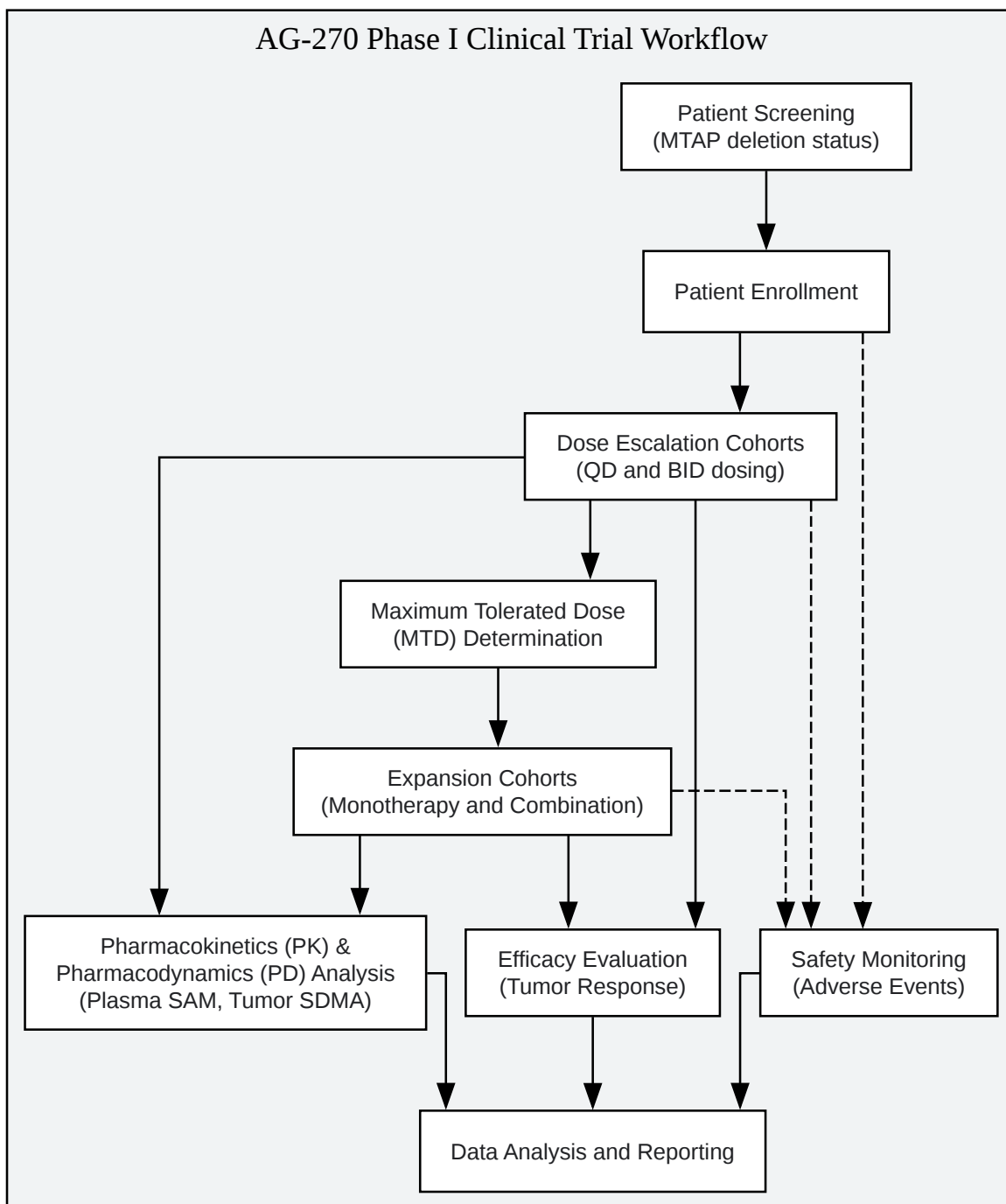
- Animal Model: Pancreatic KP4 MTAP-null xenograft mouse model.[1]
- Treatment: AG-270 was administered orally at doses of 10-200 mg/kg once daily for 38 days.[1]
- Endpoints: Tumor volume and tumor SAM levels were measured to assess efficacy and pharmacodynamic effects. Body weight was monitored to assess tolerability.[1]

Mechanism of Action and Signaling Pathway

AG-270 is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[2][10] In cancers with homozygous deletion of the MTAP gene, cells are particularly vulnerable to reductions in SAM levels.[3][10]

The inhibition of MAT2A by AG-270 leads to a decrease in intracellular SAM concentrations.[10] This, in turn, inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which uses SAM as a methyl donor.[10] The reduced PRMT5 activity results in a decrease in symmetric dimethylation of arginine (SDMA) on target proteins involved in critical cellular processes like mRNA splicing, ultimately leading to cell death in MTAP-deleted cancer cells.[10]





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